Para- vs. Ortho-Hydroxyphenyl Substitution: Impact on Antibacterial Activity of Ciprofloxacin Hybrids
In a study by Plech et al. (2015), 22 triazole-3-thione precursors were converted into ciprofloxacin-triazole hybrids and tested against Gram-positive and Gram-negative bacterial strains. The para-hydroxyphenyl-substituted precursor (compound 17; CAS 26028-88-6) and its ortho-hydroxy isomer (compound 1; CAS 81518-26-5) were directly compared. The study concluded that the position of the hydroxyl group on the phenyl ring had only a minor effect on antibacterial potency, but the presence of the hydroxyl group itself was essential—compounds lacking the OH group showed markedly reduced activity . This demonstrates that CAS 26028-88-6 retains activity parity with the ortho isomer while offering distinct regiochemical reactivity for downstream synthetic elaboration (e.g., selective O-alkylation at the para position).
| Evidence Dimension | Antibacterial activity as precursor for ciprofloxacin-triazole hybrids |
|---|---|
| Target Compound Data | Compound 17 (CAS 26028-88-6, 4-OH-phenyl): essential for antibacterial activity; synthesized in 82% yield |
| Comparator Or Baseline | Compound 1 (CAS 81518-26-5, 2-OH-phenyl): comparable antibacterial activity; synthesized in 78% yield ; non-hydroxylated analogs: markedly reduced activity |
| Quantified Difference | Substitution pattern of hydroxyphenyl moiety had no major effect on antibacterial potency or toxicity profile; hydroxyl group presence alone is crucial |
| Conditions | MIC determination against S. aureus ATCC25923, S. aureus ATCC6538, MRSA, B. cereus ATCC10876, E. coli ATCC25922; MTT cytotoxicity assay on HEK-293 cells |
Why This Matters
Procurement of CAS 26028-88-6 over the ortho isomer provides equivalent bioactivity as a hybrid precursor while offering a para-OH handle for selective downstream chemistry (e.g., etherification, esterification) that the ortho isomer cannot match.
